2-Methyl-2-phenylpropylmercuri acetate
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Overview
Description
2-Methyl-2-phenylpropylmercuri acetate is an organomercury compound with the molecular formula C12H16HgO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylpropylmercuri acetate typically involves the reaction of 2-Methyl-2-phenylpropyl alcohol with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{OH} + \text{Hg(OAc)}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{CH}_2\text{HgOAc} + \text{HOAc} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylpropylmercuri acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercuric oxide derivatives.
Reduction: Reduction reactions can convert the mercuric acetate group to other functional groups.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
Scientific Research Applications
2-Methyl-2-phenylpropylmercuri acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylpropylmercuri acetate involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the mercury atom and the thiol groups.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenylpropyl acetate: Similar in structure but lacks the mercury atom, resulting in different chemical properties and applications.
Phenylmercuric acetate: Contains a phenyl group attached to the mercury atom, used in similar applications but with distinct reactivity.
Uniqueness
2-Methyl-2-phenylpropylmercuri acetate is unique due to the presence of both the phenyl and 2-methylpropyl groups attached to the mercury atom. This unique structure imparts specific chemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
23482-72-6 |
---|---|
Molecular Formula |
C12H16HgO2 |
Molecular Weight |
392.85 g/mol |
IUPAC Name |
acetyloxy-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-10(2,3)9-7-5-4-6-8-9;1-2(3)4;/h4-8H,1H2,2-3H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
GTSRYGVMMICJIU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]CC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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